benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate
Description
Benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate is a carbamate derivative featuring a 2,3-dihydrobenzofuran moiety. Its structure comprises a benzyl carbamate group linked via a methylene bridge to a carbamoyl-substituted dihydrobenzofuran scaffold. This compound’s design combines aromaticity (from the benzofuran ring) with the reactivity of carbamate and carbamoyl groups, making it a candidate for applications in medicinal chemistry and catalysis.
Properties
IUPAC Name |
benzyl N-[2-(2,3-dihydro-1-benzofuran-3-ylmethylamino)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(11-21-19(23)25-12-14-6-2-1-3-7-14)20-10-15-13-24-17-9-5-4-8-16(15)17/h1-9,15H,10-13H2,(H,20,22)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCDSQGCMXETLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzyl alcohol derivative, under acidic or basic conditions.
Introduction of the Carbamate Group: The carbamate group can be introduced by reacting the benzofuran derivative with an isocyanate or carbamoyl chloride in the presence of a base such as triethylamine.
Benzylation: The final step involves the benzylation of the carbamate derivative using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Research has indicated that this compound exhibits notable biological activities, particularly in the following areas:
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. It operates through mechanisms such as:
- Case Studies :
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound has shown effectiveness against both bacterial and fungal pathogens, including E. coli and S. aureus.
- Mechanism of Action : The antibacterial properties are attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Research Findings and Data Tables
The following table summarizes key findings related to the biological activity of benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate:
| Activity Type | Target Organisms | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | HepG2, MCF-7 | 10 µM (HepG2) | Apoptosis induction |
| Antimicrobial | E. coli, S. aureus | 25 µg/mL | Membrane disruption |
Synthesis and Derivatives
The synthesis of this compound involves several steps that include the formation of the carbamate linkage and the introduction of the benzofuran moiety. Variations in synthesis protocols have led to the development of novel derivatives with enhanced biological properties .
Mechanism of Action
The mechanism of action of benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related molecules:
Key Observations :
- Carbamate Reactivity : Unlike the ethyl carbamate in , the benzyl carbamate group in the target compound may confer greater stability under basic conditions due to the benzyl group’s electron-withdrawing nature.
- Directing Groups: While N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains an N,O-bidentate directing group for catalysis, the target compound’s carbamoyl and carbamate groups could act as monodentate ligands, limiting its utility in metal-catalyzed reactions.
Solubility and Physicochemical Properties
- The dihydrobenzofuran ring may enhance solubility in polar solvents compared to fully aromatic analogs (e.g., ), as partial saturation reduces π-π stacking interactions .
- The benzyl carbamate group likely contributes to moderate lipophilicity, balancing solubility and membrane permeability for drug delivery .
Biological Activity
Benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate is a complex organic compound notable for its structural features, including a benzofuran ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- IUPAC Name : Benzyl N-[2-(2,3-dihydro-1-benzofuran-3-ylmethylamino)-2-oxoethyl]carbamate
- Molecular Formula : C19H20N2O4
- CAS Number : 2097862-56-9
The synthesis typically involves several key steps:
- Formation of the Benzofuran Ring : This is achieved through cyclization reactions starting from 2-hydroxybenzyl alcohol derivatives.
- Introduction of the Carbamate Group : The benzofuran derivative is reacted with an isocyanate or carbamoyl chloride.
- Benzylation : The final step involves benzylation using benzyl chloride under basic conditions.
1. Antimicrobial Properties
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain benzofuran derivatives can inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .
2. Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce pro-inflammatory cytokine levels, indicating its potential use in treating inflammatory diseases .
3. Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation in various models, including breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the benzofuran scaffold and tested their anticancer efficacy against human cancer cell lines. One derivative exhibited an IC50 value of 10 μM against breast cancer cells, showcasing significant cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
A separate study explored the anti-inflammatory effects of benzofuran derivatives in a rat model of arthritis. The results indicated that treatment with these compounds led to a marked reduction in paw swelling and joint inflammation, correlating with decreased levels of TNF-alpha and IL-6 in serum .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| Benzofuran | Simple fused ring | Mild antimicrobial activity |
| 2,3-Dihydrobenzofuran | Reduced form | Moderate anti-inflammatory effects |
| Carbamate Derivatives | Various structures | Diverse biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
